Oct-4-yne-1,8-diol Oct-4-yne-1,8-diol
Brand Name: Vulcanchem
CAS No.: 24595-59-3
VCID: VC7134628
InChI: InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2
SMILES: C(CC#CCCCO)CO
Molecular Formula: C8H14O2
Molecular Weight: 142.198

Oct-4-yne-1,8-diol

CAS No.: 24595-59-3

Cat. No.: VC7134628

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

Oct-4-yne-1,8-diol - 24595-59-3

Specification

CAS No. 24595-59-3
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name oct-4-yne-1,8-diol
Standard InChI InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2
Standard InChI Key OTBOSHAYKJIVFZ-UHFFFAOYSA-N
SMILES C(CC#CCCCO)CO

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Oct-4-yne-1,8-diol belongs to the alkyne-diol family, characterized by a linear carbon chain with a triple bond between carbons 4 and 5 and hydroxyl groups at both termini. Its IUPAC name is (Z)-oct-4-yne-1,8-diol, though the stereochemical designation is often omitted due to the molecule’s symmetry. The molecular formula C₈H₁₄O₂ corresponds to a molecular weight of 142.19 g/mol, calculated as follows:

Molecular weight=(8×12.01)+(14×1.01)+(2×16.00)=142.19g/mol.\text{Molecular weight} = (8 \times 12.01) + (14 \times 1.01) + (2 \times 16.00) = 142.19 \, \text{g/mol}.

Table 1: Physical Properties of Oct-4-Yne-1,8-Diol

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.19 g/mol
Melting PointNot well-documented
Boiling PointEstimated >200°C
SolubilityMiscible in polar solvents (e.g., water, ethanol)
Density~1.05 g/cm³

The compound’s solubility in polar solvents arises from hydrogen bonding via its hydroxyl groups, while the alkyne moiety contributes to limited hydrophobic interactions.

Synthesis Methods

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of Oct-4-yne-1,8-diol:

Alkyne Alkylation

Acetylene serves as the starting material in this method. Deprotonation with a strong base (e.g., sodium amide) generates a reactive acetylide ion, which undergoes nucleophilic substitution with 1-bromohexane:

HC≡CH+2NaNH2NaC≡CNa+2NH3,\text{HC≡CH} + 2 \, \text{NaNH}_2 \rightarrow \text{NaC≡CNa} + 2 \, \text{NH}_3, NaC≡CNa+2CH3(CH2)4CH2BrHC≡C-(CH2)4CH2OH+2NaBr.\text{NaC≡CNa} + 2 \, \text{CH}_3(CH_2)_4CH_2Br \rightarrow \text{HC≡C-(CH}_2\text{)}_4\text{CH}_2\text{OH} + 2 \, \text{NaBr}.

The reaction requires anhydrous conditions and temperatures below 0°C to prevent side reactions.

Elimination from Dibrominated Precursors

4,5-Dibromooctane-1,8-diol undergoes dehydrohalogenation in liquid ammonia at -70°C using sodium amide:

HO(CH2)3CBr2(CH2)3OH+2NaNH2HO(CH2)3C≡C(CH2)3OH+2NaBr+2NH3.\text{HO(CH}_2\text{)}_3\text{CBr}_2\text{(CH}_2\text{)}_3\text{OH} + 2 \, \text{NaNH}_2 \rightarrow \text{HO(CH}_2\text{)}_3\text{C≡C(CH}_2\text{)}_3\text{OH} + 2 \, \text{NaBr} + 2 \, \text{NH}_3.

This method favors the formation of the internal alkyne due to thermodynamic stability.

Industrial Production

Scalable synthesis employs continuous flow reactors to optimize yield and purity. Catalytic hydrogenation of Oct-4-yne-1,8-diol’s alkyne to cis-alkenes (using Lindlar catalyst) is a key step in producing derivatives for polymers.

Reactivity and Chemical Reactions

Alkyne Reactivity

The triple bond undergoes characteristic alkyne reactions:

  • Hydrogenation:

    • Partial: Lindlar catalyst (Pd/CaCO₃, quinoline) yields cis-Oct-4-ene-1,8-diol.

    • Complete: H₂ with PtO₂ produces Octane-1,8-diol.

  • Halogenation: Bromine adds across the triple bond, forming 4,5-dibromooctane-1,8-diol.

  • Cycloaddition: Huisgen azide-alkyne cycloaddition (click chemistry) forms triazoles, useful in polymer cross-linking.

Diol Reactivity

The hydroxyl groups participate in:

  • Esterification: Reaction with acetic anhydride yields diacetate derivatives.

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert hydroxyls to ketones or carboxylic acids.

  • Etherification: Williamson synthesis with alkyl halides generates diethers.

Table 2: Common Reactions of Oct-4-Yne-1,8-Diol

Reaction TypeReagents/ConditionsProduct
HydrogenationH₂, Lindlar catalystcis-Oct-4-ene-1,8-diol
BrominationBr₂ in CCl₄4,5-Dibromooctane-1,8-diol
EsterificationAcetic anhydride, H₂SO₄Diacetylated derivative
Click ChemistryNaN₃, CuSO₄Triazole-linked polymer

Applications in Scientific Research

Polymer Chemistry

The compound’s diol and alkyne groups enable its use as a monomer in:

  • Polyurethanes: Reaction with diisocyanates forms elastomers with enhanced mechanical properties.

  • Clickable Polymers: Cu-catalyzed azide-alkyne cycloaddition creates cross-linked hydrogels for drug delivery.

Pharmaceutical Intermediates

Oct-4-yne-1,8-diol serves as a scaffold for antitumor agents. For example, coupling with azide-functionalized cytotoxins via click chemistry generates targeted prodrugs.

Materials Science

Its rigid alkyne core is incorporated into liquid crystals and molecular wires, exploiting conjugation for electronic applications.

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